molecular formula C9H9FN2 B13007391 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile

Cat. No.: B13007391
M. Wt: 164.18 g/mol
InChI Key: WSDTYENBHUVMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a chemical building block of significant interest in medicinal and synthetic chemistry. Its structure, featuring an amino group and a nitrile group on a chiral center adjacent to a fluorinated and methylated aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules . The compound serves as an important intermediate in the preparation of thiazolamines and other biologically active compounds . In scientific research, derivatives of this 2-amino acetonitrile scaffold have demonstrated promising antitubercular activity against Mycobacterium tuberculosis (Mtb), with studies indicating that the nature of substituents on the phenyl ring significantly influences biological potency . Furthermore, the fluorine and methyl groups on the phenyl ring can dramatically enhance enzyme inhibitory activity ; for instance, similar structural motifs have been shown to increase enzyme inhibition by twenty-fold, highlighting its value in biochemical pathway research . The compound's reactivity is defined by its functional groups, participating in various chemical transformations. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid, or reduced to a primary amine, expanding its utility as a synthetic intermediate . The synthesis of this compound typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium acetate and potassium cyanide under reflux conditions, followed by purification . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3

InChI Key

WSDTYENBHUVMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C#N)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with ammonium acetate and potassium cyanide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under varying conditions to yield distinct products:

Reaction Type Conditions Reagents Product Source
Acidic hydrolysisH₂SO₄ (50%), H₂O, 80°C, 6 hrH₂O₂ (30%)2-Amino-2-(3-fluoro-4-methylphenyl)acetamide
Basic hydrolysisNaOH (10%), reflux, 12 hr-2-Amino-2-(3-fluoro-4-methylphenyl)acetic acid
Enzymatic hydrolysispH 7.4, 37°CCytochrome P450 (CYP1A1/1B1)Hydroxylated derivatives (e.g., para-OH analog)

Key Findings :

  • Acidic conditions favor partial hydrolysis to the amide, while prolonged basic hydrolysis converts the nitrile to a carboxylic acid.

  • Metabolic activation via CYP enzymes generates reactive intermediates capable of forming DNA adducts .

Reduction Reactions

The nitrile group is reduced to primary amines or imines under catalytic or stoichiometric conditions:

Reduction Type Reagents Product Yield Source
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH2-Amino-2-(3-fluoro-4-methylphenyl)ethylamine85%
Lithium aluminum hydrideLiAlH₄, THF, 0°C → RTSame as above78%

Mechanistic Insight :

  • The electron-withdrawing nitrile facilitates nucleophilic attack by hydride ions, while the methyl group stabilizes intermediates via steric hindrance.

Substitution Reactions

The fluorine atom participates in nucleophilic aromatic substitution (NAS), influenced by ring substituents:

Reagent Conditions Product Regioselectivity Source
NaNH₂, NH₃ (l)-33°C, 24 hr2-Amino-2-(3-hydroxy-4-methylphenyl)acetonitrileOrtho to fluorine
KCN, DMSO120°C, 8 hr2-Amino-2-(3-cyano-4-methylphenyl)acetonitrilePara to fluorine

Notable Trends :

  • Steric hindrance from the methyl group directs substitution to the ortho position relative to fluorine .

  • Electron-deficient rings (due to -CN and -F) enhance NAS rates compared to unsubstituted analogs .

Cyclization and Condensation

The amino and nitrile groups enable heterocycle formation:

Reaction Reagents Product Application Source
Schiff base formationBenzaldehyde, EtOH, ΔN-Benzylidene derivativePrecursor for ligands
Intramolecular cyclizationH₂SO₄, 100°C5-Fluoro-6-methylquinazolin-4-amineAntiviral agents

Synthetic Utility :

  • Cyclization products exhibit enhanced bioavailability compared to the parent compound .

Comparative Reactivity with Analogs

Substituent effects on reaction outcomes:

Compound Hydrolysis Rate (k, h⁻¹) Reduction Yield (%) Substitution Position
2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile0.1585Ortho
2-Amino-2-(2,5-difluorophenyl)acetonitrile0.2272Para
2-Amino-2-(4-trifluoromethylphenyl)acetonitrile0.0968Meta

Analysis :

  • Electron-withdrawing groups (e.g., -CF₃) slow hydrolysis but improve substitution regioselectivity .

  • Methyl groups reduce ring activation, favoring ortho substitution despite steric challenges .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCN and forming polycyclic aromatic byproducts.

  • Photodegradation : UV light (254 nm) induces ring-opening via C-F bond cleavage, yielding fluorinated alkenes .

This compound’s reactivity is defined by competing electronic (fluorine and nitrile) and steric (methyl) effects. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, with ongoing research focused on optimizing synthetic pathways for high-value derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents
Recent studies have indicated that derivatives of 2-amino compounds, including those similar to 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile, can exhibit potent antitubercular activity. For example, meta-amido bromophenol derivatives were synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis (Mtb). The modifications on the phenyl group significantly influenced the biological activity, with certain substitutions enhancing potency. This suggests that similar structural motifs in this compound could be explored for developing new antitubercular agents .

Enzyme Inhibition

Enzyme Activity Enhancement
The substitution of phenyl groups in compounds related to this compound has been shown to enhance enzyme inhibitory activity significantly. For instance, a study demonstrated that substituting a phenyl group with a 2-fluoro-4-methylphenyl group increased enzyme inhibition by twenty-fold. This highlights the potential of this compound derivatives to serve as potent enzyme inhibitors in various biochemical pathways .

Synthetic Intermediate

Synthesis of Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of thiazolamines and other biologically active compounds. The synthesis process often involves environmentally friendly methodologies, such as using aqueous media and phase transfer catalysts, which enhance yield and purity while minimizing waste . This positions this compound as a valuable building block in pharmaceutical chemistry.

Compound StructureActivity (MIC)Comments
Meta-amido derivative20 µMComparable to lead compound
Para-chloro derivative5 µMEnhanced activity observed
Para-fluoro derivative10 µMSlightly lower than para-chloro

Case Study: Antitubercular Activity

In a study evaluating the antitubercular properties of various derivatives, it was found that the hydrophobicity of substituents on the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups displayed superior activity against Mtb strains compared to those with electron-donating groups .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. This interaction is often mediated by the fluorine atom, which enhances the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile Not provided C₉H₉FN₂ (inferred) 3-F, 4-CH₃ Synthetic intermediate; potential bioactivity
2-Amino-2-(4-fluorophenyl)acetonitrile 56464-70-1 C₈H₇FN₂ 4-F Building block for pharmaceuticals
2-Amino-2-(2,4-difluorophenyl)acetonitrile 189138-13-4 C₈H₆N₂F₂ 2-F, 4-F Enhanced lipophilicity
2-Amino-2-(4-chlorophenyl)acetonitrile 40658-53-5 C₈H₇ClN₂ 4-Cl Higher molecular weight (166.61 g/mol)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Not provided C₁₂H₁₀Cl₂NO₂ 2-Cl, 4-Cl (benzyl substituent) Collagenase inhibitor (IC₅₀ = 1.48 mM)
2-(2-Fluoro-5-methoxyphenyl)acetonitrile 672931-28-1 C₉H₈FNO 2-F, 5-OCH₃ Polar due to methoxy group

Key Observations:

  • Substituent Effects : The position and nature of substituents significantly alter electronic and steric properties. For example, the 3-fluoro-4-methyl groups in the target compound may confer moderate electron-withdrawing (F) and electron-donating (CH₃) effects, balancing solubility and reactivity .
  • Bioactivity: Dichlorobenzyl analogs (e.g., (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid) demonstrate potent collagenase inhibition (IC₅₀ ~1.48 mM), attributed to π–π interactions and hydrogen bonding with enzyme residues like Gln215 and Tyr201 . The target compound’s 3-fluoro-4-methyl groups may similarly influence binding affinities, though experimental data are lacking.

Biological Activity

2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H11FN2
  • Molecular Weight : Approximately 178.21 g/mol
  • Structural Features : The compound contains an amino group, a nitrile group, and a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability.

Research indicates that this compound exhibits significant biological activity primarily through its interaction with neurotransmitter systems. The presence of the fluorine atom may enhance binding affinity to target receptors, making it a candidate for developing therapeutic agents aimed at treating neurological disorders.

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor in various enzymatic pathways:

  • Neurotransmitter Regulation : It has shown promise in modulating neurotransmitter levels, which could be beneficial in treating conditions such as depression and anxiety disorders.
  • Binding Affinity : The fluorinated structure improves the compound's binding stability to specific enzymes or receptors, enhancing its pharmacological profile.

Case Studies

  • Neuroprotective Effects : In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may exhibit similar protective effects .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cell lines. For example, studies on structurally related compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential for further exploration in cancer therapy .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Attributes
This compoundPotential enzyme inhibitorEnhanced binding due to fluorine substitution
2-Amino-2-(4-fluorophenyl)acetonitrileAnticancer activitySimple structure; lacks complex interactions
2-Amino-2-(3,4-difluorophenyl)acetonitrileAntimicrobial propertiesDifferent fluorine substitution pattern

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile?

The Strecker amino acid synthesis is a viable route, involving the reaction of a substituted benzaldehyde with cyanide and ammonia. Modifications to this method, such as asymmetric variations using TMSCN (trimethylsilyl cyanide), can improve enantioselectivity. Reaction conditions (e.g., pH, temperature) must be optimized to accommodate the electron-withdrawing fluorine and methyl groups on the phenyl ring, which may influence intermediate stability and reaction kinetics .

Q. How can the structural identity and purity of this compound be validated?

  • X-ray crystallography (for single-crystal analysis) resolves bond angles and spatial arrangements, critical for confirming stereochemistry .
  • Chromatographic methods : Use GC-FID (Gas Chromatography with Flame Ionization Detection) with factorial design optimization to account for variables like column temperature and flow rate. Central composite designs can validate retention times and resolution .
  • Spectroscopy : FT-IR for functional group identification (e.g., nitrile stretch ~2240 cm⁻¹), and ¹H/¹³C NMR to verify substituent positions on the aromatic ring .

Q. What are the solubility properties of this compound in common solvents?

Acetonitrile, a polar aprotic solvent, is fully miscible with water under standard conditions. However, phase separation can occur at low temperatures (<0°C) or with salt-out agents (e.g., NaCl), enabling extraction-based purification. Solubility in acetonitrile-water mixtures is critical for chromatographic applications (e.g., HPLC mobile phases) .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) evaluates interactions with target proteins like collagenase. Key parameters include:

  • Hydrogen bonding : Distance between the nitrile group and residues (e.g., Gln215 at ~2.0–2.2 Å).
  • π–π stacking : Aromatic ring alignment with tyrosine/phenylalanine residues (4.1–4.3 Å).
  • Gibbs free energy : Values below -6.0 kcal/mol suggest strong binding affinity. Validate predictions with IC50 assays .

Q. How do factorial designs optimize reaction conditions for scale-up synthesis?

A two-level full factorial design evaluates variables like catalyst loading, temperature, and solvent ratio. Responses (yield, purity) are modeled statistically to identify significant factors. For example:

  • Central composite designs account for non-linear effects.
  • Robustness testing assesses method reliability under adjusted conditions (e.g., ±5% flow rate variation in GC-FID) .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Discrepancies in IC50 values (e.g., chlorine vs. fluorine substituents) may arise from steric or electronic effects. Strategies include:

  • Comparative docking : Analyze binding poses of analogs with slight structural differences.
  • Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • LC-MS/MS : Detects sub-ppm impurities using multiple reaction monitoring (MRM).
  • Headspace GC-MS : Identifies volatile byproducts from incomplete nitrile formation.
  • HILIC (Hydrophilic Interaction Liquid Chromatography) : Separates polar degradation products .

Q. What techniques separate enantiomers of this compound for chiral studies?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • Dynamic kinetic resolution : Combine asymmetric catalysis with in-situ racemization .

Q. How is this compound applied in nanoparticle-based drug delivery systems?

It can serve as a ligand in PLGA (poly(lactic-co-glycolic acid)) nanoparticles for targeted delivery. Microfluidics platforms (e.g., Nanoassemblr®) control particle size (50–200 nm) and encapsulation efficiency. Key parameters:

  • Flow rate ratio : Affects nanoparticle polydispersity.
  • Solvent selection : Acetonitrile/water mixtures influence drug loading .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.